N10-Didesmethyl Rizatriptan is classified as a tryptamine derivative and is recognized for its role as a selective agonist at serotonin receptors, particularly the 5-hydroxytryptamine receptor 1B and 5-hydroxytryptamine receptor 1D. This classification places it within the broader category of migraine medications known as triptans, which are commonly employed to alleviate acute migraine attacks .
The synthesis of N10-Didesmethyl Rizatriptan involves several key steps. The precursor compound, Rizatriptan, is synthesized through a multi-step process that typically includes the following reactions:
These methods are scalable for industrial production and have been optimized for high purity and yield.
The molecular formula for N10-Didesmethyl Rizatriptan is , indicating a reduction in carbon and hydrogen atoms compared to its parent compound, Rizatriptan. The structure features:
The three-dimensional conformation of N10-Didesmethyl Rizatriptan allows it to effectively fit into the binding sites of serotonin receptors, facilitating its mechanism of action .
N10-Didesmethyl Rizatriptan can undergo various chemical reactions typical for amines and heterocycles:
These reactions are crucial for modifying the compound's properties for research or therapeutic purposes.
N10-Didesmethyl Rizatriptan acts primarily as an agonist at the serotonin receptors 5-HT1B and 5-HT1D located in cranial blood vessels and sensory nerves of the trigeminal system. By activating these receptors:
This dual action contributes significantly to its efficacy in treating migraines.
N10-Didesmethyl Rizatriptan exhibits several notable physical and chemical properties:
These properties are essential for formulation into pharmaceutical preparations.
N10-Didesmethyl Rizatriptan has several scientific applications:
N10-Didesmethyl Rizatriptan (systematic name: 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine) is a pharmacologically significant metabolite and impurity of the antimigraine drug Rizatriptan. Its molecular formula is C₁₃H₁₅N₅, with a molecular weight of 241.29 g/mol [1] [6] [9]. The compound bears the CAS Registry Number 144035-23-4, a unique identifier critical for regulatory documentation and chemical tracking [1] [3] [9]. Unlike Rizatriptan (C₁₅H₁₉N₅), N10-Didesmethyl Rizatriptan lacks both N-methyl groups on the ethylamine side chain, resulting in a lower molecular weight and altered physicochemical properties [3] [8]. Key synonyms include:
Table 1: Identifier Summary for N10-Didesmethyl Rizatriptan
Property | Value |
---|---|
CAS Registry Number | 144035-23-4 |
Molecular Formula | C₁₃H₁₅N₅ |
Molecular Weight | 241.29 g/mol |
IUPAC Name | 2-[5-(1H-1,2,4-Triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine |
Key Synonyms | Rizatriptan Impurity B; Didesmethyl Rizatriptan |
Advanced spectroscopic techniques confirm the structure of N10-Didesmethyl Rizatriptan. Nuclear Magnetic Resonance (NMR) spectroscopy reveals characteristic shifts attributable to its indole-triazole core and unsubstituted ethylamine side chain:
Mass Spectrometry exhibits a primary protonated molecular ion ([M+H]⁺) at m/z 242.3, with fragmentation patterns showing losses of NH₂ (resulting in m/z 225) and the triazolylmethyl group (m/z 160) [9] [10]. The compound’s Collision Cross Section (CCS) values (predicted via DeepCCS 1.0) are 168.6 Ų ([M-H]⁻) and 171.0 Ų ([M+H]⁺), aiding in chromatographic identification [4]. Suppliers typically provide comprehensive analytical documentation, including HPLC purity (>95%), COA, and spectral validation (IR, TGA) [10].
N10-Didesmethyl Rizatriptan is a bis-demethylated analog of Rizatriptan. Its structural distinctions from Rizatriptan and major metabolites drive differences in polarity, reactivity, and biological activity:
Increased polarity due to the unmasked primary amine, lowering logP (predicted: 1.35 vs. Rizatriptan’s 1.7) [8] [10].
Metabolite Context:
Table 2: Structural and Metabolic Relationships in Rizatriptan Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Role |
---|---|---|---|---|
Rizatriptan (Parent) | C₁₅H₁₉N₅ | 269.34 | -N(CH₃)₂ side chain | Antimigraine drug |
N10-Monodesmethyl Rizatriptan | C₁₄H₁₇N₅ | 255.32 | -NHCH₃ side chain | Primary metabolite |
N10-Didesmethyl Rizatriptan | C₁₃H₁₅N₅ | 241.29 | -NH₂ side chain | Minor metabolite/impurity |
Triazolomethylindole-3-acetic Acid | C₁₃H₁₂N₄O₂ | 256.26 | -CH₂COOH side chain | Major urinary metabolite |
Metabolically, N10-Didesmethyl Rizatriptan arises via cytochrome P450-mediated N-demethylation of Rizatriptan or its monodesmethyl derivative. However, it is a minor pathway compared to dominant routes like oxidative deamination (yielding triazolomethylindole-3-acetic acid) or 6-hydroxylation [2] [5]. Its detection in urine after high-dose Rizatriptan administration confirms its metabolic origin, though it accounts for <5% of excreted products [2] [5]. As an impurity, it is monitored in pharmaceutical quality control due to its potential impact on drug stability and efficacy [3] [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2